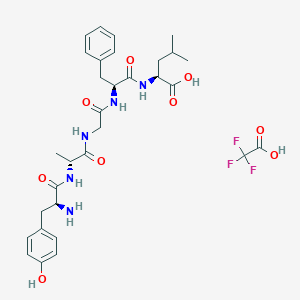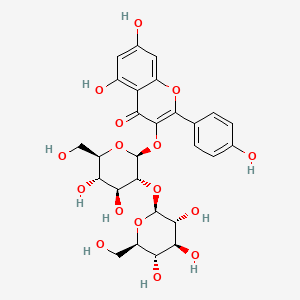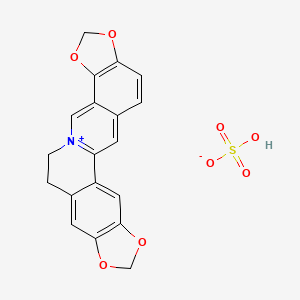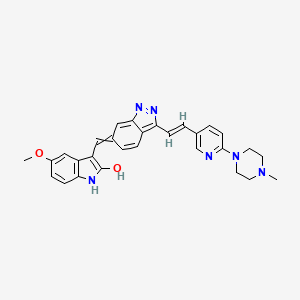
Psb-SB-487
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSB-SB-487 is an experimental drug used as a pharmacological research tool. It is a coumarin derivative and acts as an antagonist at the former orphan receptor GPR55. Unlike older GPR55 antagonists, this compound has good selectivity over the related receptor GPR18 .
Preparation Methods
PSB-SB-487 is synthesized through a series of chemical reactions involving coumarin derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound .
Chemical Reactions Analysis
PSB-SB-487 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
PSB-SB-487 has several scientific research applications, including:
Chemistry: Used as a research tool to study the properties and reactions of coumarin derivatives.
Biology: Investigated for its effects on various biological pathways, particularly those involving G-protein-coupled receptors.
Medicine: Explored for its potential therapeutic applications in treating diseases such as diabetes, Parkinson’s disease, neuropathic pain, and cancer.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery .
Mechanism of Action
PSB-SB-487 exerts its effects by antagonizing the GPR55 receptor. It binds to the receptor and inhibits its activity, thereby modulating various cellular pathways. The compound also shows partial agonist activity at the CB2 receptor and weak antagonist activity at the CB1 receptor. These interactions influence several physiological processes, including inflammation, pain perception, and metabolic regulation .
Comparison with Similar Compounds
PSB-SB-487 is unique due to its high selectivity for the GPR55 receptor compared to other similar compounds. Some similar compounds include:
O-1918: An older GPR55 antagonist with lower selectivity.
PSB-SB-1202: Another coumarin derivative with similar properties but different selectivity profiles.
Brodifacoum: A coumarin derivative used as a rodenticide, with different biological targets .
Properties
Molecular Formula |
C26H32O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-hydroxy-3-[(2-hydroxyphenyl)methyl]-7-(2-methylnonan-2-yl)chromen-2-one |
InChI |
InChI=1S/C26H32O4/c1-4-5-6-7-10-13-26(2,3)20-16-23(28)21-15-19(25(29)30-24(21)17-20)14-18-11-8-9-12-22(18)27/h8-9,11-12,15-17,27-28H,4-7,10,13-14H2,1-3H3 |
InChI Key |
YNWOMOUVWNKICO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)C1=CC(=C2C=C(C(=O)OC2=C1)CC3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph](/img/structure/B10825226.png)
![(10-Acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B10825231.png)
![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825233.png)

![[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10825268.png)

![5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B10825281.png)

![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B10825290.png)

![(1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825299.png)

